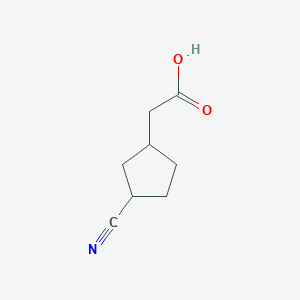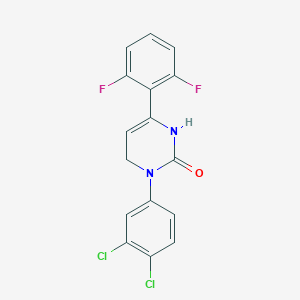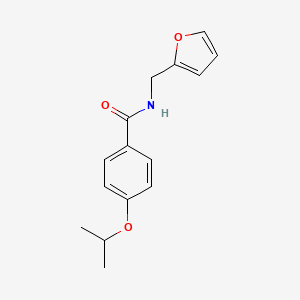
N-(furan-2-ylmethyl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with furfurylamine, a compound derived from furfural .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like single crystal X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopic techniques . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on many factors, including the reaction conditions and the presence of catalysts . For example, furan derivatives can undergo various reactions, including hydrogenation, oxidation, and polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include solubility, melting point, boiling point, and spectral properties .Applications De Recherche Scientifique
Anticancer and Antiangiogenic Activity
Furan derivatives have been investigated for their anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives have shown potent antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and induction of apoptosis. These compounds have demonstrated significant in vitro and in vivo anticancer activities by targeting the colchicine site on tubulin, suggesting potential applications in cancer therapy (Romagnoli et al., 2015).
Antibacterial Coatings
Furanone molecules have been explored for antibacterial applications, specifically through the covalent immobilization on surfaces for healthcare applications. A study demonstrated the use of photoactive cross-linkers to immobilize antibacterial furanone molecules on silicon oxide surfaces, indicating potential for creating antibacterial coatings on medical devices and in hospital settings (Al‐Bataineh et al., 2009).
Organic Synthesis and Chemical Transformations
Furan-based compounds are valuable in organic synthesis, serving as building blocks for complex molecules. Their utility spans from serving as synthons in the creation of diverse organic compounds to facilitating important chemical transformations. Research has highlighted their roles in the synthesis of polyesters, indicating their significance in materials science and polymer chemistry (Jiang et al., 2014).
Corrosion Inhibition
The synthesis and application of furan derivatives in corrosion inhibition have been explored. Specific compounds have shown effectiveness in protecting metals from corrosion in acidic environments, highlighting potential industrial applications in metal preservation and maintenance (Issaadi et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been shown to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
Compounds targeting egfr typically affect pathways related to cell growth and differentiation .
Pharmacokinetics
It’s worth noting that a propargylamine compound with pro-cognitive properties, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was found to be stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the metabolism of N-(furan-2-ylmethyl)-4-isopropoxybenzamide could potentially vary between species.
Result of Action
Similar compounds have been shown to exhibit potent anticancer activities against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar furan derivatives has been successfully carried out under microwave-assisted conditions , suggesting that the synthesis environment can play a role in the production of these compounds.
Safety and Hazards
Orientations Futures
Research on furan derivatives and similar compounds is ongoing, with many potential applications in fields like medicinal chemistry, materials science, and biofuels . Future research will likely focus on improving the synthesis methods, understanding the mechanisms of action, and exploring new applications .
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(2)19-13-7-5-12(6-8-13)15(17)16-10-14-4-3-9-18-14/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSGNEDETWXMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
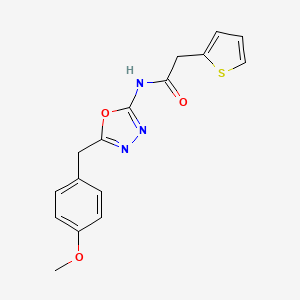
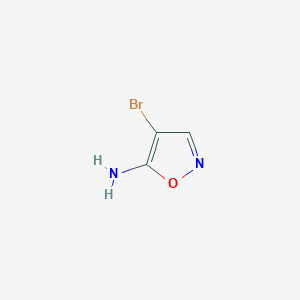
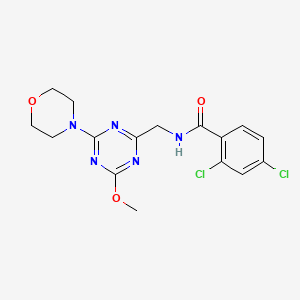
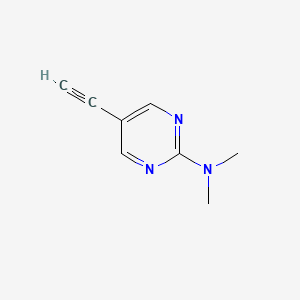
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![Tert-butyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2833028.png)
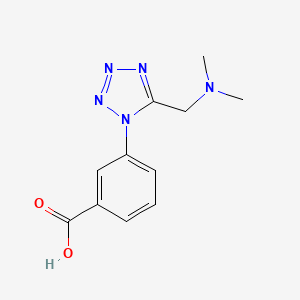


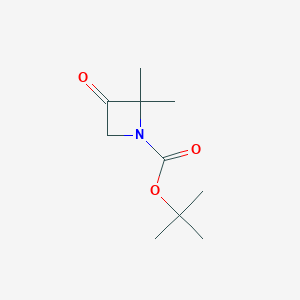
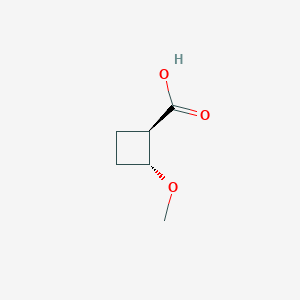
![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
